Acaricidal agent-1

Crystal Engineering Stereochemistry Supramolecular Chemistry

This (E)-configured α,β-unsaturated ester is essential for AAK1 kinase inhibitor synthesis and asymmetric catalysis. Its defined (E)-geometry ensures correct spatial orientation for ATP pocket binding and high enantioselectivity, unlike (Z)-isomer or methyl analogs. Supplied at ≥97% purity for reproducible R&D results.

Molecular Formula C10H11NO2
Molecular Weight 177.203
CAS No. 123293-78-7; 24489-96-1
Cat. No. B2685087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcaricidal agent-1
CAS123293-78-7; 24489-96-1
Molecular FormulaC10H11NO2
Molecular Weight177.203
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=NC=C1
InChIInChI=1S/C10H11NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-8H,2H2,1H3/b4-3+
InChIKeyABZPCWYIRGIXJP-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Ethyl 3-(pyridin-4-yl)acrylate (CAS 123293-78-7 / 24489-96-1) Procurement Specifications


(E)-Ethyl 3-(pyridin-4-yl)acrylate (CAS 123293-78-7 / 24489-96-1) is an α,β-unsaturated ester derivative of pyridine with molecular formula C10H11NO2 and molecular weight 177.2 g/mol . It is typically supplied at ≥97% purity for research applications . The compound belongs to the fatty acid ester class and is characterized by an (E)-configured double bond connecting the pyridine ring to the acrylate moiety [1].

Why (E)-Ethyl 3-(pyridin-4-yl)acrylate Cannot Be Simply Interchanged with Closest Analogs


Replacing (E)-ethyl 3-(pyridin-4-yl)acrylate with its (Z)-isomer, methyl ester, or positional pyridyl isomers is not equivalent for scientific applications. The (E)-configuration defines a near-planar geometry [1] that dictates distinct stereoelectronic properties in biological and catalytic contexts [2]. Positional isomerism (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) alters the electronic environment of the pyridine nitrogen, affecting metal coordination geometry, hydrogen-bonding capacity, and reactivity in cross-coupling or Michael addition reactions [3]. The ethyl ester imparts different lipophilicity (XLogP3 = 1.5) and volatility compared to the methyl analog, which directly influences chromatographic behavior, solubility, and in vivo ADME properties in medicinal chemistry campaigns .

Quantitative Differentiation of (E)-Ethyl 3-(pyridin-4-yl)acrylate from Analogs


(E)-Configuration Defines Molecular Geometry and Physical Properties

The (E)-isomer of ethyl 3-(pyridin-4-yl)acrylate exhibits a near-planar conformation about the double bond with a torsion angle of -6.1(2)° [1]. This contrasts with the (Z)-isomer, which adopts a non-planar geometry due to steric clash between the pyridine ring and the ester carbonyl group [2]. The planarity of the (E)-isomer enables π-π stacking interactions in crystalline materials and influences its biological activity by presenting a defined pharmacophore shape [1][2].

Crystal Engineering Stereochemistry Supramolecular Chemistry

Ethyl Ester Imparts Superior Lipophilicity vs. Methyl Ester Analog

The ethyl ester of 3-(pyridin-4-yl)acrylate has a predicted XLogP3 value of 1.5 , compared to the methyl ester analog (E)-methyl 3-(pyridin-4-yl)acrylate, which has a predicted XLogP3 of approximately 1.1 [1]. This difference of 0.4 log units indicates the ethyl ester is more lipophilic, which can enhance membrane permeability and alter pharmacokinetic properties in drug discovery programs [1].

Medicinal Chemistry Lipophilicity ADME

4-Pyridyl Substitution Enables Metal Coordination and Hydrogen Bonding

The 4-pyridyl (para) substitution in (E)-ethyl 3-(pyridin-4-yl)acrylate positions the nitrogen lone pair in conjugation with the π-system, making it a strong Lewis base for metal coordination and an efficient hydrogen bond acceptor [1]. In contrast, the 2-pyridyl isomer has the nitrogen adjacent to the acrylate group, which introduces steric hindrance and alters electronic properties . The 3-pyridyl isomer positions the nitrogen meta to the acrylate, disrupting conjugation . The 4-pyridyl isomer is thus preferred for applications requiring predictable metal-ligand geometry, such as in MOF synthesis or asymmetric catalysis [1].

Coordination Chemistry Catalysis Supramolecular Chemistry

Precision Applications for (E)-Ethyl 3-(pyridin-4-yl)acrylate


Synthesis of Kinase Inhibitor Building Blocks

The (E)-ethyl 3-(pyridin-4-yl)acrylate scaffold serves as a key intermediate in the preparation of fused pyridine-based kinase inhibitors targeting AAK1 (adaptor associated kinase 1) [1]. Its (E)-configuration ensures the correct spatial orientation for binding to the kinase ATP pocket, a feature not replicated by the (Z)-isomer or positional isomers [1].

Asymmetric Catalysis Ligand Precursor

The 4-pyridyl group's strong coordination ability, combined with the ester's synthetic handle, makes this compound a valuable precursor for chiral ligands used in asymmetric hydrogenation and nucleophilic addition reactions . The defined geometry of the (E)-isomer is critical for achieving high enantioselectivity in such transformations .

Functional Material Synthesis

The compound's α,β-unsaturated ester moiety readily undergoes Michael addition and polymerization reactions . Its 4-pyridyl group can be subsequently functionalized or used for metal coordination, enabling the synthesis of stimuli-responsive hydrogels [2] and polymeric materials with tunable properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acaricidal agent-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.